molecular formula C14H17NO3 B2432331 2,3-Dihydro-1,4-benzodioxin-6-yl(piperidin-4-yl)methanone CAS No. 923105-73-1

2,3-Dihydro-1,4-benzodioxin-6-yl(piperidin-4-yl)methanone

Cat. No. B2432331
CAS RN: 923105-73-1
M. Wt: 247.294
InChI Key: DYUQTSPDXNGKOK-UHFFFAOYSA-N
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Description

This compound is a chemical structure that has been studied for its potential antibacterial properties . It is a complex organic molecule that contains a benzodioxin ring and a piperidine ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, one method involves reacting 1,4-benzodioxane-6-amine with 2-bromoacetyl bromide in aqueous alkaline media under dynamic pH control .


Molecular Structure Analysis

The molecular structure of this compound includes a 2,3-dihydro-1,4-benzodioxin-6-yl group and a piperidin-4-yl group . The exact molecular formula is C22H23NO4 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 365.4 g/mol . It has a computed XLogP3-AA value of 3.3, suggesting moderate lipophilicity . It has no hydrogen bond donors and four hydrogen bond acceptors .

Scientific Research Applications

Understanding the Structural Chemistry

2,3-Dihydro-1,4-benzodioxin-6-yl(piperidin-4-yl)methanone is a chemical compound that falls within the broader class of compounds characterized by the presence of aromatic rings and cyclic amines. These structural features are pivotal in various scientific applications, primarily due to their potential interaction with biological systems and their utility in synthetic organic chemistry. For instance, the presence of aromatic moieties and cyclic amines, like piperidine, is critical in the pharmacophore of dopamine D2 receptor ligands, used in treating neuropsychiatric disorders. The intricate balance between the aromatic moiety, cyclic amine, central linker, and aromatic/heteroaromatic lipophilic fragment in such compounds is essential for their affinity and selectivity towards the D2 receptor, highlighting the compound's significance in therapeutic applications (Jůza et al., 2022).

Role in Organic Synthesis and Medicinal Chemistry

Compounds like this compound are of immense value in the field of organic synthesis and medicinal chemistry. Their structural motifs are pivotal in constructing complex molecular frameworks that find utility across various domains, including pharmaceuticals, perfumery, and agrochemical industries. For instance, 1,4-dihydropyridines, a class of nitrogen-containing heterocyclic compounds, to which the subject compound can be related, are significant in drugs and as starting materials in synthetic organic chemistry. The exploration of new methodologies for synthesizing such compounds, particularly via atom economy reactions, reflects the ongoing efforts to develop more efficient and environmentally benign processes (Sohal, 2021).

Implications in Bioactive Compound Synthesis

The synthesis and functionalization of heterocyclic compounds, like this compound, are pivotal in the development of bioactive compounds. These compounds, due to their complex structures and specific functionalities, are often used as lead molecules in the synthesis of drugs targeting the Central Nervous System (CNS). Functional groups in these compounds, including heteroatoms like nitrogen, sulfur, and oxygen, play a crucial role in determining their biological activity and potential therapeutic applications. Moreover, these compounds can serve as the backbone for the synthesis of various derivatives, each with distinct pharmacological properties, thereby broadening the scope of their applicability in drug design and development (Saganuwan, 2017).

Environmental and Ecological Considerations

While primarily used in pharmaceuticals and synthetic organic chemistry, compounds like this compound and their derivatives also find relevance in environmental and ecological contexts. The enzymatic treatment of organic pollutants, often challenging due to their recalcitrant nature, can be significantly enhanced by the presence of such compounds acting as redox mediators. These redox mediators improve the efficiency of enzymes in degrading or transforming recalcitrant compounds, thus playing a vital role in the remediation of various industrial effluents and contributing to environmental conservation efforts (Husain & Husain, 2007).

Mechanism of Action

Target of Action

The primary targets of 2,3-Dihydro-1,4-benzodioxin-6-yl(piperidin-4-yl)methanone are cholinesterase enzymes . These enzymes play a crucial role in nerve function, and their inhibition is a common therapeutic strategy for treating Alzheimer’s disease .

Mode of Action

The compound interacts with its targets, the cholinesterase enzymes, by inhibiting their activity . This inhibition results in an increase in the concentration of acetylcholine, a neurotransmitter, in the brain. The increased acetylcholine levels can help improve cognitive function in Alzheimer’s patients .

Biochemical Pathways

The compound affects the cholinergic pathway, which involves the synthesis, release, and degradation of acetylcholine . By inhibiting cholinesterase enzymes, the compound prevents the breakdown of acetylcholine, leading to its accumulation. This can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s where there is a deficiency of acetylcholine .

Pharmacokinetics

These properties can impact the bioavailability of the compound, influencing its therapeutic effectiveness .

Result of Action

The molecular effect of the compound’s action is the inhibition of cholinesterase enzymes, leading to an increase in acetylcholine levels . At the cellular level, this can enhance cholinergic transmission, improving cognitive function in conditions like Alzheimer’s disease .

Action Environment

Environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability. For instance, the synthesis of related compounds has been performed under dynamic pH control . Additionally, the compound’s stability could be affected by storage conditions .

Future Directions

The future directions for research on this compound could include further exploration of its antibacterial properties , as well as investigation into other potential biological activities. Additionally, modifications to its chemical structure could be explored to enhance its properties or discover new functionalities .

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-yl(piperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-14(10-3-5-15-6-4-10)11-1-2-12-13(9-11)18-8-7-17-12/h1-2,9-10,15H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUQTSPDXNGKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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